

# Structural Elucidation of (E)-1,4-Dibromobut-2-ene-d6: A Technical Guide

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## Compound of Interest

Compound Name: (E)-1,4-Dibromobut-2-ene-d6

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This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of **(E)-1,4-Dibromobut-2-ene-d6**. This deuterated isotopologue of (E)-1,4-Dibromobut-2-ene is a valuable tool in mechanistic studies, as an internal standard for quantitative analysis, and in the synthesis of complex deuterated molecules.[1] The substitution of hydrogen with deuterium atoms allows for detailed investigation of reaction pathways and kinetic isotope effects.

## Molecular Structure and Properties

**(E)-1,4-Dibromobut-2-ene-d6** possesses the chemical formula  $C_4D_6Br_2$  and has a molecular weight of approximately 219.94 g/mol.[2] The "(E)" designation signifies that the bromine-substituted carbon groups are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration. The "-d6" indicates that all six hydrogen atoms of the parent molecule have been replaced by deuterium.

Table 1: Physicochemical Properties of (E)-1,4-Dibromobut-2-ene and its Deuterated Analog

Property	(E)-1,4-Dibromobut-2-ene	(E)-1,4-Dibromobut-2-ene-d6
CAS Number	821-06-7[3][4][5]	118886-18-3[2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> Br <sub>2</sub> [3][6][7]	C <sub>4</sub> D <sub>6</sub> Br <sub>2</sub>
Molecular Weight	213.90 g/mol [3][8]	219.94 g/mol [2]
Melting Point	48-51 °C[4][9]	Not available
Boiling Point	205 °C[4][9]	Not available
IUPAC Name	(E)-1,4-dibromobut-2-ene[3]	(E)-1,4-dibromo-1,1,2,3,4,4-hexadeuteriobut-2-ene[2]

## Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **(E)-1,4-Dibromobut-2-ene-d6**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the analysis of deuterated compounds.[10][11] While <sup>1</sup>H NMR is used for the non-deuterated analogue, <sup>2</sup>H (Deuterium) NMR is the primary technique for confirming the positions of deuterium atoms in the labeled compound.

<sup>1</sup>H NMR of (E)-1,4-Dibromobut-2-ene (for comparison): The proton NMR spectrum of the non-deuterated compound would show two characteristic signals:

- A doublet for the four equivalent methylene protons (CH<sub>2</sub>Br) due to coupling with the vinylic protons.
- A triplet for the two equivalent vinylic protons (=CH) due to coupling with the methylene protons.

<sup>2</sup>H NMR of **(E)-1,4-Dibromobut-2-ene-d6**: The deuterium NMR spectrum is expected to show two signals corresponding to the two different chemical environments of the deuterium atoms:

- One signal for the four deuterons of the CD<sub>2</sub>Br groups.

- Another signal for the two deuterons of the =CD groups.

The absence of significant signals in the  $^1\text{H}$  NMR spectrum of the deuterated compound confirms the high isotopic purity.

$^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum will show two signals, corresponding to the two chemically non-equivalent carbon atoms. The signals will appear as multiplets due to C-D coupling.

Table 2: Predicted NMR Data for **(E)-1,4-Dibromobut-2-ene-d6**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
$^2\text{H}$	~4.0	Triplet	-CD <sub>2</sub> Br
$^2\text{H}$	~6.0	Triplet	=CD-
$^{13}\text{C}$	~30	Multiplet	-CD <sub>2</sub> Br
$^{13}\text{C}$	~130	Multiplet	=CD-

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of the molecule.[\[11\]](#)

Expected Mass Spectrum of **(E)-1,4-Dibromobut-2-ene-d6**: The mass spectrum will show a molecular ion peak cluster corresponding to the mass of C<sub>4</sub>D<sub>6</sub>Br<sub>2</sub>. The characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio) will be observed. The molecular ion peak for the d6 compound will be shifted by 6 mass units compared to the non-deuterated analogue.

Table 3: Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] <sup>+</sup> (C <sub>4</sub> D <sub>6</sub> <sup>79</sup> Br <sub>2</sub> )	218	Most abundant peak in the cluster
[M] <sup>+</sup> (C <sub>4</sub> D <sub>6</sub> <sup>79</sup> Br <sup>81</sup> Br)	220	
[M] <sup>+</sup> (C <sub>4</sub> D <sub>6</sub> <sup>81</sup> Br <sub>2</sub> )	222	

## Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. [12] The C-D stretching vibrations in the deuterated compound will appear at a lower frequency (around 2100-2250 cm<sup>-1</sup>) compared to the C-H stretching vibrations (around 2900-3100 cm<sup>-1</sup>) in the non-deuterated analogue.

Table 4: Key Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
C-D Stretch (alkenyl)	~2250
C-D Stretch (alkyl)	~2150
C=C Stretch	~1650
C-Br Stretch	~600

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **(E)-1,4-Dibromobut-2-ene-d6**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>).

- $^1\text{H}$  NMR Acquisition: Acquire a  $^1\text{H}$  NMR spectrum to check for residual protons and determine isotopic purity.
- $^2\text{H}$  NMR Acquisition: Acquire a  $^2\text{H}$  NMR spectrum to confirm the presence and location of deuterium atoms. A high-field spectrometer is recommended due to the lower gyromagnetic ratio of deuterium.[\[10\]](#)
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum to identify the carbon skeleton. A longer acquisition time may be necessary due to the lower natural abundance of  $^{13}\text{C}$  and the splitting of signals by deuterium.
- Data Processing: Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integrals.

## Mass Spectrometry Protocol (Electron Ionization - EI)

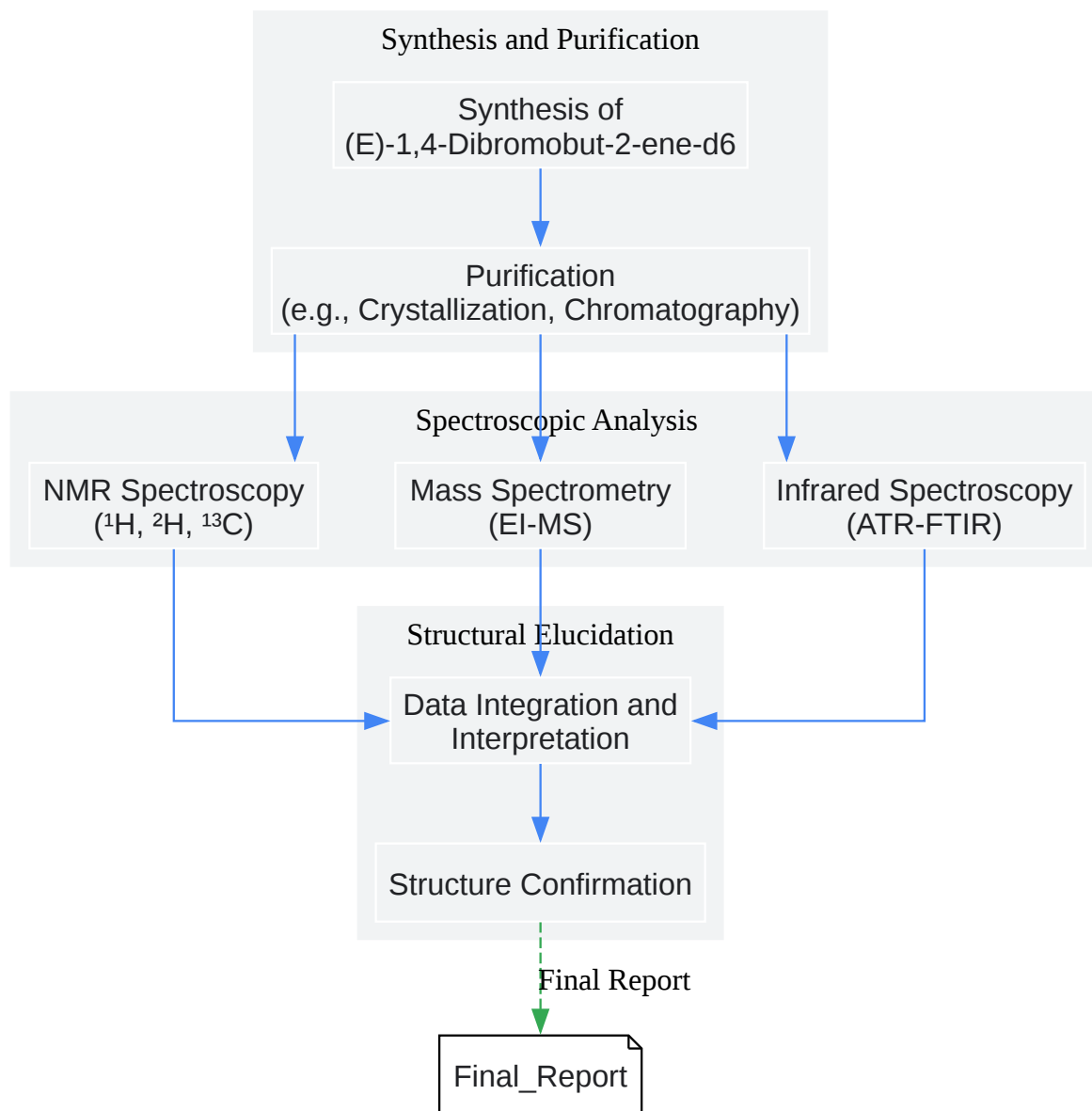
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
- Ionization: Ionize the sample using a standard electron energy of 70 eV.
- Mass Analysis: Scan a suitable mass range (e.g.,  $m/z$  50-300) to detect the molecular ion and fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and characteristic fragmentation patterns.

## Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
- Spectrum Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of **(E)-1,4-Dibromobut-2-ene-d6**.

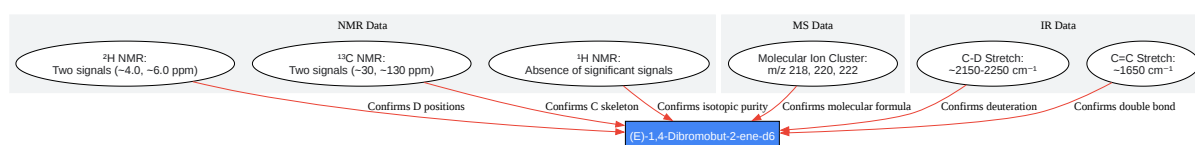


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Caption: Workflow for the Structural Elucidation of **(E)-1,4-Dibromobut-2-ene-d6**.

## Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic data points contribute to the final structural confirmation.



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Caption: Interrelation of Spectroscopic Data for Structural Confirmation.

This guide provides a foundational understanding of the processes involved in the structural elucidation of **(E)-1,4-Dibromobut-2-ene-d6**. The application of these techniques and the careful interpretation of the resulting data are crucial for ensuring the identity and purity of this important deuterated compound for its use in research and development.

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